molecular formula C28H40O6 B131572 14-Epicochlioquinone B CAS No. 157183-69-2

14-Epicochlioquinone B

Cat. No. B131572
M. Wt: 472.6 g/mol
InChI Key: NTPNSKLZWVYKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Epicochlioquinone B is a natural product that belongs to the class of naphthoquinones. It is found in the roots of the medicinal plant Euclea natalensis, which is native to Africa. 14-Epicochlioquinone B has been found to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Scientific Research Applications

1. Platelet Aggregation Inhibition and Cytotoxic Activities

14-Epicochlioquinone B, isolated from cultures of Neobulgaria pura, demonstrates significant inhibition of human and bovine platelet aggregation stimulated by various inducers. This compound does not affect the aggregation of platelets but also exhibits cytotoxic and antimicrobial activities, indicating its potential in therapeutic applications for conditions involving platelet aggregation and for its antimicrobial properties (Lorenzen et al., 1994).

2. Role in Ubiquinone Binding Protein Identification

Arylazido-1-[14C]-β-alanine ubiquinone derivative, used for identifying the ubiquinone binding protein in ubiquinol-cytochrome c reductase, is significant for understanding the binding dynamics of ubiquinones in biological systems. This knowledge can be applied in research focusing on mitochondrial functions and disorders (Yu & Yu, 1980).

3. Biosynthesis of Ubiquinol-Cytochrome c Reductase Complex

Research involving the nuclear gene coding for the imported 14-kDa subunit of ubiquinol-cytochrome c reductase, which is essential for mitochondrial function, can offer insights into the role of similar compounds like 14-Epicochlioquinone B in mitochondrial biochemistry and genetics (de Haan et al., 1984).

4. Mitophagy and Oxidative Stress Pathways

14-Epicochlioquinone B, with its potential impact on mitochondrial processes, may contribute to studies on oxidative stress and neuronal death, particularly in conditions like subarachnoid hemorrhage. Understanding its role in mitophagy and related pathways can be valuable in developing treatments for oxidative stress-related neuronal damage (Zhang et al., 2019).

5. High-Throughput Biosensor Applications

The Epic® system, a high-throughput label-free optical biosensor, is used for biochemical interrogation of phosphor-specific interactions, such as those involving 14-Epicochlioquinone B. This has implications in diagnostics and biomarker discovery, particularly in the context of endogenous receptors and viral infection characterization (Wu et al., 2009).

properties

IUPAC Name

3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPNSKLZWVYKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935627
Record name 3-(2-Hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,6a,12,12a,12b-decahydropyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Epicochlioquinone B

CAS RN

157183-69-2
Record name 14-Epicochlioquinone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157183692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,6a,12,12a,12b-decahydropyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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